2-(Bromomethyl)-1,4-dimethoxybenzene
Description
Contextual Significance in Contemporary Organic Chemistry
In the landscape of modern organic chemistry, the demand for efficient and selective synthetic methods is paramount. 2-(Bromomethyl)-1,4-dimethoxybenzene establishes its significance by serving as a key synthetic intermediate and a precursor to the 2,5-dimethoxybenzyl (2,5-DMB) moiety. The electronic properties of this compound are central to its utility. The two methoxy (B1213986) groups, positioned ortho and para to the bromomethyl group, are strongly electron-donating, which increases the electron density of the aromatic ring. This electronic enrichment has two major consequences: it enhances the reactivity of the benzylic bromide towards nucleophilic substitution and, more importantly, it increases the lability of the resulting 2,5-dimethoxybenzyl group under specific deprotection conditions.
The 2,5-DMB group is a valuable acid- and oxidation-sensitive protecting group for various functionalities, most notably alcohols. The increased electron density compared to a standard benzyl (B1604629) (Bn) or even a p-methoxybenzyl (PMB) group allows for its removal under much milder oxidative or acidic conditions. organic-chemistry.orgacs.org This feature enables chemists to perform selective deprotection in molecules containing multiple, different benzyl-type protecting groups, a crucial strategy in the synthesis of complex polyfunctional molecules like oligosaccharides and natural products. organic-chemistry.org Research by Katoh and coworkers, for instance, has demonstrated that a dimethoxybenzyl protecting group can be selectively cleaved in the presence of both benzyl and p-methoxybenzyl ethers, highlighting its strategic role in orthogonal protection schemes. organic-chemistry.org The reactivity and relative instability of electron-rich benzyl bromides mean they are often prepared and used immediately for subsequent reactions. researchgate.netmdpi.com
Strategic Importance as a Versatile Synthetic Building Block
The strategic value of this compound lies in its capacity to act as a multifunctional building block, primarily through the installation of the 2,5-DMB group and as a precursor for carbon-carbon bond formation.
A Protecting Group Moiety: The primary application of this reagent is as an electrophile in SN2 reactions to introduce the 2,5-DMB protecting group onto nucleophilic functional groups. The table below compares the 2,5-DMB group with other common benzyl-type protecting groups, illustrating the milder conditions required for its cleavage. This tunable lability is a cornerstone of its strategic importance.
| Protecting Group | Abbreviation | Typical Cleavage Conditions |
|---|---|---|
| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis); Strong acids (e.g., BCl₃) |
| p-Methoxybenzyl | PMB / MPM | Oxidative (DDQ, CAN); Strong acids (TFA, TfOH) acs.orgucla.edu |
| 2,5-Dimethoxybenzyl | 2,5-DMB | Milder Oxidative (DDQ); Milder acidic conditions than PMB organic-chemistry.orgacs.org |
A Reagent in Carbon-Carbon Bond Formation: Beyond its role in protection strategies, this compound is a valuable building block for constructing complex molecular skeletons. Its benzylic bromide functionality allows it to participate in a variety of reactions that form new carbon-carbon bonds. A notable example is its use in the total synthesis of Mansouramycin B, a polyketide-derived natural product. In this synthesis, the compound is used to alkylate an isocyanide, forming a key intermediate.
The details of this specific transformation are summarized in the interactive table below.
| Reactant 1 | Reactant 2 | Key Reagents | Product | Significance |
|---|---|---|---|---|
| This compound | TosMIC | TBAI, CH₂Cl₂ | 2-[2-Isocyano-2-[(4-methylphenyl)sulfonyl]propyl]-1,4-dimethoxybenzene | Forms a crucial C-C bond, incorporating the dimethoxybenzyl scaffold into a precursor for the Mansouramycin B core structure. |
A Precursor to Other Intermediates: The versatility of this compound also extends to its conversion into other useful synthetic intermediates. For example, it can be readily converted into 2-(2,5-dimethoxyphenyl)acetonitrile via reaction with a cyanide source. This nitrile can then be hydrolyzed to produce 2,5-dimethoxyphenylacetic acid, a valuable building block for various pharmaceuticals and other fine chemicals. nih.gov This transformation highlights how the bromomethyl group serves as a handle for homologation and functional group interconversion, further cementing the compound's status as a strategic and versatile reagent in organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDKYDOSKNCXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343756 | |
| Record name | 2-(bromomethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60732-17-4 | |
| Record name | 2-(bromomethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1,4-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Computational and Theoretical Investigations of 2 Bromomethyl 1,4 Dimethoxybenzene
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) serves as a powerful computational tool to elucidate the electronic structure and predict the reactivity of molecules such as 2-(Bromomethyl)-1,4-dimethoxybenzene. DFT calculations, particularly with hybrid functionals like B3LYP, provide valuable insights into the molecule's thermodynamic stability and electronic properties. core.ac.uk
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally signifies higher polarizability and greater chemical reactivity. For dimethoxybenzene derivatives, DFT calculations have been employed to determine these energy gaps, which in turn helps in understanding their stability, a feature particularly relevant for applications in materials science and pharmaceuticals. core.ac.uk
Molecular Electrostatic Potential (MEP) maps are another significant output of DFT studies. These maps visualize the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. core.ac.uk In the case of this compound, the MEP would likely indicate electron-rich regions around the oxygen atoms of the methoxy (B1213986) groups and the bromine atom, suggesting these are potential sites for nucleophilic attack. Conversely, regions with positive electrostatic potential would indicate electrophilic sites. core.ac.uk Such analyses are crucial for predicting how the molecule will interact with other reagents. core.ac.uk
Below is an interactive table summarizing typical electronic properties that can be calculated for this compound using DFT methods.
| Property | Description | Typical Calculated Value (Arbitrary Units) |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | 5.7 eV |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO. | 6.5 eV |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. Approximated as -ELUMO. | 0.8 eV |
| Global Hardness (η) | Resistance of the chemical potential to change in the number of electrons. Calculated as (I-A)/2. | 2.85 eV |
| Global Softness (S) | The reciprocal of global hardness; measures the capacity of a molecule to receive electrons. | 0.35 eV-1 |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. Calculated as (I+A)/2. | 3.65 eV |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | 2.34 eV |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Reaction Pathways
Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and the dynamics of chemical reactions. For a molecule like this compound, which possesses rotatable bonds—specifically the C-C bond of the bromomethyl group and the C-O bonds of the methoxy groups—MD simulations can map out the potential energy surface and identify the most stable conformations.
The simulations would track the atomic positions over time by solving Newton's equations of motion, allowing for the exploration of different rotational states (rotamers) of the methoxy and bromomethyl substituents. By analyzing the trajectory of the simulation, one can determine the relative populations of different conformers and the energy barriers for interconversion between them. This conformational analysis is crucial as the three-dimensional shape of the molecule can significantly influence its reactivity and interactions with other molecules.
Furthermore, MD simulations can be used to model the initial stages of a chemical reaction. By simulating the molecule in a solvent and with potential reactants, it is possible to observe the approach of reactants, the formation of pre-reaction complexes, and the solvent reorganization that accompanies the reaction. While classical MD does not typically model bond breaking and formation directly, it provides the necessary structural and energetic context for more advanced quantum mechanics/molecular mechanics (QM/MM) simulations, which can model the reaction pathway itself.
The table below illustrates the kind of conformational data that can be obtained from MD simulations for this compound.
| Parameter | Description | Simulated Value Range |
| C(aryl)-C(methyl)-Br Angle | The bond angle involving the aromatic carbon, the methyl carbon, and the bromine atom. | 109-112° |
| C(aryl)-O-C(methyl) Angle | The bond angle of the methoxy groups. | 117-120° |
| ω1 (C-C-O-C Dihedral) | The dihedral angle defining the orientation of the methoxy group at position 1 relative to the benzene ring. | -30° to +30° |
| ω2 (C-C-O-C Dihedral) | The dihedral angle defining the orientation of the methoxy group at position 4 relative to the benzene ring. | -30° to +30° |
| ω3 (C-C-C-Br Dihedral) | The dihedral angle defining the orientation of the bromomethyl group relative to the plane of the benzene ring. | -90° to +90° |
Mechanistic Insights from Computational Modeling
Computational modeling provides profound insights into the mechanisms of chemical reactions involving this compound. By combining DFT for electronic structure calculations with methods for locating transition states, chemists can map out the entire energy profile of a reaction pathway. This includes identifying reactants, intermediates, transition states, and products, and calculating their relative energies.
For this compound, a key reaction of interest would be nucleophilic substitution at the benzylic carbon, where the bromine atom acts as a leaving group. Computational models can be used to compare different possible mechanisms, such as a concerted SN2 pathway versus a stepwise SN1 pathway involving a carbocation intermediate. The calculations would involve optimizing the geometries of all species along the reaction coordinate and calculating the activation energy for each step.
The electronic effects of the two methoxy groups on the benzene ring are crucial in determining the reaction mechanism. These electron-donating groups would stabilize a positive charge on the benzene ring and at the benzylic position, potentially favoring an SN1-type mechanism. DFT calculations can quantify this stabilization effect.
Furthermore, computational studies can elucidate the regioselectivity of reactions, such as electrophilic aromatic substitution, on the dimethoxybenzene ring. The calculated distribution of electron density and the energies of potential intermediates (like the sigma complex) can predict whether an incoming electrophile will preferentially attack at the positions ortho or meta to the existing substituents. These theoretical predictions are invaluable for designing synthetic routes and understanding reaction outcomes.
Future Perspectives and Emerging Research Avenues for 2 Bromomethyl 1,4 Dimethoxybenzene
Development of Novel Catalytic Transformations
The presence of a reactive benzylic bromide and an electron-rich dimethoxybenzene ring makes 2-(bromomethyl)-1,4-dimethoxybenzene an ideal candidate for a variety of catalytic cross-coupling reactions. Future research is anticipated to focus on expanding the portfolio of these transformations to forge new carbon-carbon and carbon-heteroatom bonds with greater efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, represent a foundational area for future exploration. wikipedia.orgwikipedia.orgwikipedia.org While these reactions are well-established for aryl halides, their application to benzylic bromides like this compound offers a pathway to a diverse array of derivatives. For instance, Suzuki coupling could be employed to introduce novel aryl or heteroaryl substituents, leading to precursors for biologically active molecules. tcichemicals.comlibretexts.orgjk-sci.com Similarly, the Heck reaction could facilitate the vinylation of the benzylic position, creating valuable building blocks for polymerization and materials science. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling, in turn, would allow for the introduction of alkyne moieties, which are crucial for the synthesis of complex natural products and functional materials. wikipedia.orgresearchgate.netbeilstein-journals.org
Another promising frontier is the application of Buchwald-Hartwig amination to introduce a wide range of nitrogen-containing functional groups. libretexts.orgbeilstein-journals.orgwikipedia.orgacsgcipr.org This would open up avenues for the synthesis of novel amines, amides, and nitrogen-containing heterocycles with potential applications in pharmaceuticals.
The development of novel catalyst systems will be crucial for advancing these transformations. Research into more active and stable palladium catalysts, as well as catalysts based on other transition metals, could lead to milder reaction conditions, lower catalyst loadings, and broader substrate scope. Furthermore, the exploration of photoredox catalysis could unlock new reaction pathways that are not accessible through traditional thermal methods.
Table 1: Potential Novel Catalytic Transformations of this compound
| Reaction Type | Potential Coupling Partner | Potential Product Class | Potential Application Area |
| Suzuki Coupling | Arylboronic acids | Diaryl methanes | Medicinal Chemistry, Materials Science |
| Heck Coupling | Alkenes | Substituted styrenes | Polymer Chemistry, Organic Electronics |
| Sonogashira Coupling | Terminal alkynes | Propargyl arenes | Natural Product Synthesis, Click Chemistry |
| Buchwald-Hartwig Amination | Amines, amides | Benzylamines, N-aryl benzylamines | Agrochemicals, Pharmaceuticals |
| Photocatalytic Alkylation | Alkenes, alkynes | Functionalized aromatics | Fine Chemicals, Complex Molecule Synthesis |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future research on this compound is expected to prioritize the development of more sustainable and environmentally benign synthetic methods.
One key area of focus will be the use of greener solvents and reaction conditions. This could involve replacing traditional halogenated solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids. Microwave-assisted synthesis is another promising approach that can significantly reduce reaction times, improve yields, and lower energy consumption. beilstein-journals.orgnih.govresearchgate.netsciforum.net The application of microwave irradiation to the bromination of 1,4-dimethoxy-2-methylbenzene or the subsequent functionalization of the target compound could offer substantial green advantages. nih.gov
Flow chemistry represents another powerful tool for the green synthesis of this compound and its derivatives. uc.pteuropa.eupolimi.it Continuous flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability. europa.eupolimi.it
Biocatalysis is an emerging area with the potential to revolutionize the synthesis of fine chemicals. nih.goventrechem.com The use of enzymes to catalyze the synthesis of this compound or its precursors could offer high selectivity under mild reaction conditions, minimizing the formation of byproducts and reducing the environmental impact. nih.gov
Table 2: Comparison of Potential Green Synthesis Approaches
| Approach | Key Advantages | Potential Challenges |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. nih.gov | Scale-up can be challenging for some applications. |
| Flow Chemistry | Improved safety, enhanced process control, scalability. europa.eu | Initial setup costs can be high. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.gov | Enzyme stability and cost can be limiting factors. |
| Use of Greener Solvents | Reduced environmental impact, improved worker safety. | Solvent selection can impact reaction efficiency. |
Exploration of Undiscovered Reactivity Modes and Applications
Beyond its established role as a synthetic intermediate, this compound holds potential for undiscovered modes of reactivity and novel applications. Future research in this area will likely focus on leveraging its unique electronic and steric properties to access new chemical space.
The electron-rich nature of the dimethoxybenzene ring can be exploited in novel cycloaddition reactions or electrophilic aromatic substitution pathways. The development of new catalytic systems could enable previously inaccessible transformations, leading to the synthesis of complex polycyclic and heterocyclic architectures.
In the realm of materials science, this compound can serve as a monomer or a key building block for the synthesis of novel polymers and functional materials. Its incorporation into polymer backbones could impart desirable electronic or optical properties, leading to applications in organic electronics, sensors, or advanced coatings. The synthesis of discotic liquid crystals from related bis(bromomethyl) derivatives suggests the potential for this compound in the development of new materials with ordered structures. researchgate.net
Furthermore, the exploration of its biological activity and that of its derivatives is a largely untapped area. The dimethoxybenzene moiety is present in numerous natural products and pharmacologically active compounds. High-throughput screening of a library of compounds derived from this compound could lead to the discovery of new drug candidates with therapeutic potential in various disease areas. The use of this compound as a scaffold in medicinal chemistry could lead to the development of novel inhibitors or modulators of biological targets.
Table 3: Potential Future Research Directions and Applications
| Research Area | Specific Focus | Potential Outcome |
| Medicinal Chemistry | Synthesis of novel heterocyclic and carbocyclic derivatives. | Discovery of new drug candidates with therapeutic potential. |
| Materials Science | Incorporation into novel polymer architectures. | Development of new organic electronic materials, sensors, and coatings. |
| Supramolecular Chemistry | Design of self-assembling systems based on the dimethoxybenzene core. | Creation of new functional materials with tailored properties. |
| Total Synthesis | Utilization as a key building block in the synthesis of complex natural products. | More efficient and convergent synthetic routes to valuable molecules. |
Q & A
Basic Research: What are the optimal conditions for synthesizing 2-(bromomethyl)-1,4-dimethoxybenzene, and how can competing side reactions be minimized?
The bromomethylation of 1,4-dimethoxybenzene typically involves paraformaldehyde and HBr in 1,4-dioxane under reflux . Key parameters include:
- Molar ratios : A 6:1 excess of paraformaldehyde relative to 1,4-dimethoxybenzene ensures complete conversion.
- Solvent choice : 1,4-Dioxane facilitates radical-mediated bromomethylation while suppressing polymerization side reactions.
- Temperature control : Reflux (~100°C) balances reactivity and stability.
To minimize over-bromination, monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1). Purify via column chromatography using gradient elution.
Basic Research: How should researchers validate the purity and structural integrity of this compound post-synthesis?
- GC-MS : Confirm purity (>95% by GC) and molecular ion peaks (e.g., m/z 217.05 for C₈H₉BrO₂) .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for dimethoxy groups) and bromomethyl (δ 4.3–4.5 ppm). Use 1,4-dimethoxybenzene (δ 3.7 ppm for OCH₃) as an internal standard .
- Elemental analysis : Verify Br content (theoretical: ~36.9%).
Advanced Research: What mechanistic insights explain the regioselectivity of C-O coupling reactions involving this compound?
In radical-mediated C-O coupling (e.g., with N-hydroxyphthalimide), regioselectivity arises from:
- Electron-donating methoxy groups : Activate the para position for radical attack .
- Manganese-based oxidants : Generate phthalimide-N-oxyl radicals, which abstract hydrogen from the bromomethyl group, initiating coupling .
Validate intermediates via ESR spectroscopy to detect radical species and DFT calculations to model transition states.
Advanced Research: How can researchers resolve contradictions in reported yields for cross-coupling reactions using this compound?
Discrepancies in Suzuki-Miyaura cross-coupling yields may stem from:
- Ligand effects : Bulky ligands (e.g., SPhos) improve stereoretention in Pd(II) complexes .
- Boronic acid stability : Pre-purify boronic acids via recrystallization and quantify via ¹H-NMR .
- Solvent/Additive optimization : Use dry dioxane and DMSO-d6 to stabilize reactive intermediates .
Standardize protocols using a reference compound (e.g., 1,4-dimethoxybenzene) to normalize yields.
Advanced Research: What experimental designs are effective for studying 1,4-dimethoxybenzene derivatives as kairomones in ecological studies?
For behavioral assays (e.g., Diabrotica speciosa attraction):
- Trap design : Use randomized block layouts with ≥5m spacing to avoid cross-contamination .
- Dose-response curves : Test analogs (e.g., 2-bromo vs. 2-chloro derivatives) at 0.1–10 µg/mL in acetone .
- Statistical analysis : Apply log(x + 1) transformation for count data and use ANOVA with post-hoc Scott-Knott tests .
Advanced Research: How do logP values inform solvent selection for recrystallizing this compound?
The logP of 1,4-dimethoxybenzene (1.86) predicts moderate hydrophobicity . For derivatives:
- Polar solvents (EtOAc, MeOH) : Suitable for initial dissolution (logP ~0.5–2.3).
- Nonpolar solvents (hexane) : Induce crystallization via antisolvent effects.
Optimize by testing mixed solvents (e.g., hexane:EtOAc 3:1) and monitor crystal growth via hot-stage microscopy.
Advanced Research: What safety protocols are critical when handling brominated aromatic compounds like this compound?
- PPE : Wear nitrile gloves, goggles, and a lab coat.
- First aid : For skin contact, wash with soap/water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Waste disposal : Neutralize residual HBr with NaHCO₃ before aqueous disposal.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
